

Application Notes and Protocols: 4-Methylthiazole-5-carboxaldehyde in Pharmaceutical Synthesis

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Compound of Interest

Compound Name: 4-Methylthiazole-5-carboxaldehyde

Cat. No.: B1296927

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These application notes provide a comprehensive overview of the use of **4-Methylthiazole-5-carboxaldehyde** as a key intermediate in the synthesis of pharmaceuticals, with a specific focus on the third-generation cephalosporin antibiotic, Cefditoren pivoxil. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate its application in research and development.

Introduction

4-Methylthiazole-5-carboxaldehyde is a versatile heterocyclic aldehyde that serves as a critical building block in the synthesis of various pharmaceutical compounds.^{[1][2]} Its unique chemical structure, featuring a thiazole ring substituted with a methyl and an aldehyde group, allows for its participation in a wide range of organic reactions, including condensation, nucleophilic addition, and reduction.^[2] This reactivity makes it an invaluable intermediate for introducing the thiazole moiety into complex molecular architectures, most notably in the synthesis of the antibiotic Cefditoren pivoxil.^{[3][4]}

Cefditoren pivoxil is a broad-spectrum antibiotic effective against both Gram-positive and Gram-negative bacteria.^{[5][6]} It functions by inhibiting bacterial cell wall synthesis.^{[1][5]} The

synthesis of Cefditoren pivoxil often involves a Wittig reaction or a similar condensation reaction where **4-Methylthiazole-5-carboxaldehyde** is a key reactant.[7][8]

Physicochemical Properties

A summary of the key physicochemical properties of **4-Methylthiazole-5-carboxaldehyde** is provided in the table below.

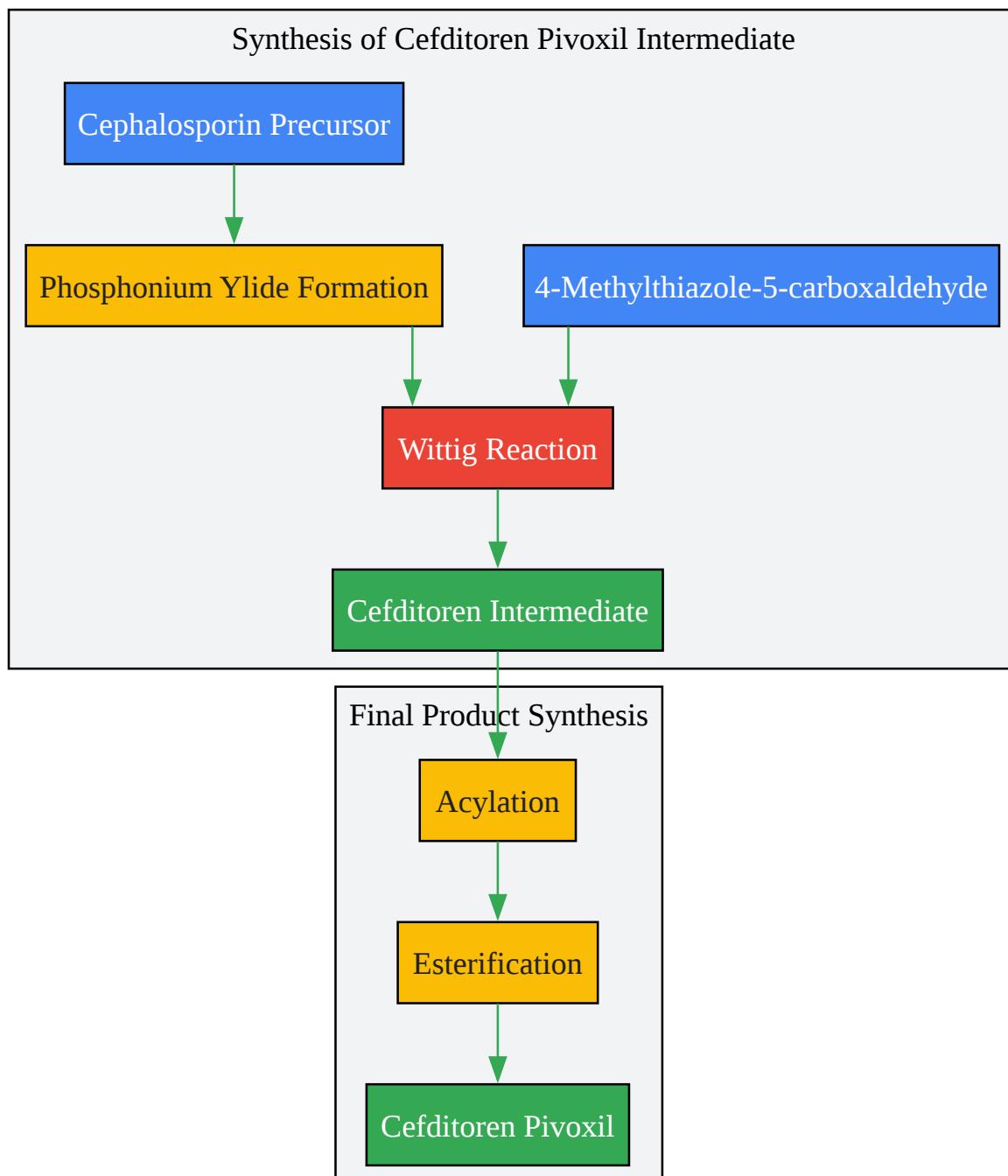
Property	Value	Reference
CAS Number	82294-70-0	[9]
Molecular Formula	C5H5NOS	[9]
Molecular Weight	127.16 g/mol	[9][10]
Appearance	Off-white to yellow crystalline solid	[2]
Melting Point	72-78 °C	[11]
Boiling Point	228.1 °C at 760 mmHg	[11]
Purity	≥99.0%	[11]

Application in Cefditoren Pivoxil Synthesis

The primary application of **4-Methylthiazole-5-carboxaldehyde** in pharmaceuticals is as a key intermediate in the synthesis of Cefditoren pivoxil.[4] The synthesis involves the formation of a vinyl linkage at the C-3 position of the cephem nucleus, which is achieved through a reaction with **4-Methylthiazole-5-carboxaldehyde**.[7][8]

General Synthesis Workflow

The synthesis of Cefditoren pivoxil from a cephalosporin precursor and **4-Methylthiazole-5-carboxaldehyde** can be generalized into the following workflow:



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General workflow for Cefditoren pivoxil synthesis.

Quantitative Data from Literature

The following table summarizes quantitative data from various patented synthesis methods for intermediates of Cefditoren pivoxil using **4-Methylthiazole-5-carboxaldehyde**.

Reaction Step	Starting Material	Reagents	Solvent	Temperature (°C)	Time (h)	Yield (%)	Purity (%)	Reference
Wittig Reaction	7-phenylacetamide o-3-chloromethyl cephalosporanic acid p-methoxybenzyl ester (GCLE)	4-methylthiazole-5-carbaldihyde, DBU	Ionic Liquid ([C4MIm]PF6)	Room Temp	1.5	-	-	[7]
Wittig Reaction	GCLE	4-methylthiazole-5-formaldehyde, Triphenylphosphine, Sodium Iodide	Dichloromethane, Water	-15 to 0	6	93.7	99.7	[11]
Wittig Reaction	GCLE	4-methylthiazole-5-formaldehyde, Triphenylphosphine	Ethyl Acetate, Water	-25	Overnight	94.4	-	[8]

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de

			Iodomet					
Final	Cefditors en	hyd pivalate	Dichlor ometha ne,					
Product	Sodium (wet)	, Phase transfer catalyst	-	-	70	>95.0	[3][12]	

		Pyridine	N,N-					
Final	Cefditors en	', Iodomet hyd pivalate	dimethy lformam ide	-10	1	98.75	99.84	[13]

Experimental Protocols

The following are detailed experimental protocols for key reactions involving **4-Methylthiazole-5-carboxaldehyde** in the synthesis of a Cefditoren pivoxil intermediate. These protocols are based on information from published patents.

Protocol 1: Wittig Reaction in Ionic Liquid

This protocol describes the Wittig reaction using an ionic liquid as the solvent.

Materials:

- Compound 4 (a phosphonium ylide precursor derived from a cephalosporin)
- 4-Methylthiazole-5-carboxaldehyde**
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

- 1-Butyl-3-methylimidazolium hexafluorophosphate ([C4MIm]PF6)
- Diethyl ether
- Toluene

Procedure:

- Dissolve 12.37 g of Compound 4 in 40 mL of [C4MIm]PF6.
- Add 4.32 g of **4-Methylthiazole-5-carboxaldehyde** and 2.43 g of DBU to the mixture with stirring.
- Allow the reaction to proceed at room temperature for 1.5 hours.
- Extract the reaction mixture with diethyl ether (3 x 30 mL).
- Combine the ether layers and evaporate under reduced pressure to obtain the crude product.
- The remaining ionic liquid can be cleaned by extraction with toluene for reuse.[\[7\]](#)

Protocol 2: Wittig Reaction in a Biphasic System

This protocol details a Wittig reaction performed in a dichloromethane/water biphasic system.

Materials:

- 7-phenylacetamido-3-chloromethylcephalosporanic acid p-methoxybenzyl ester (GCLE)
- Sodium iodide
- Triphenylphosphine
- **4-Methylthiazole-5-carboxaldehyde**
- Sodium gluconate
- Dichloromethane

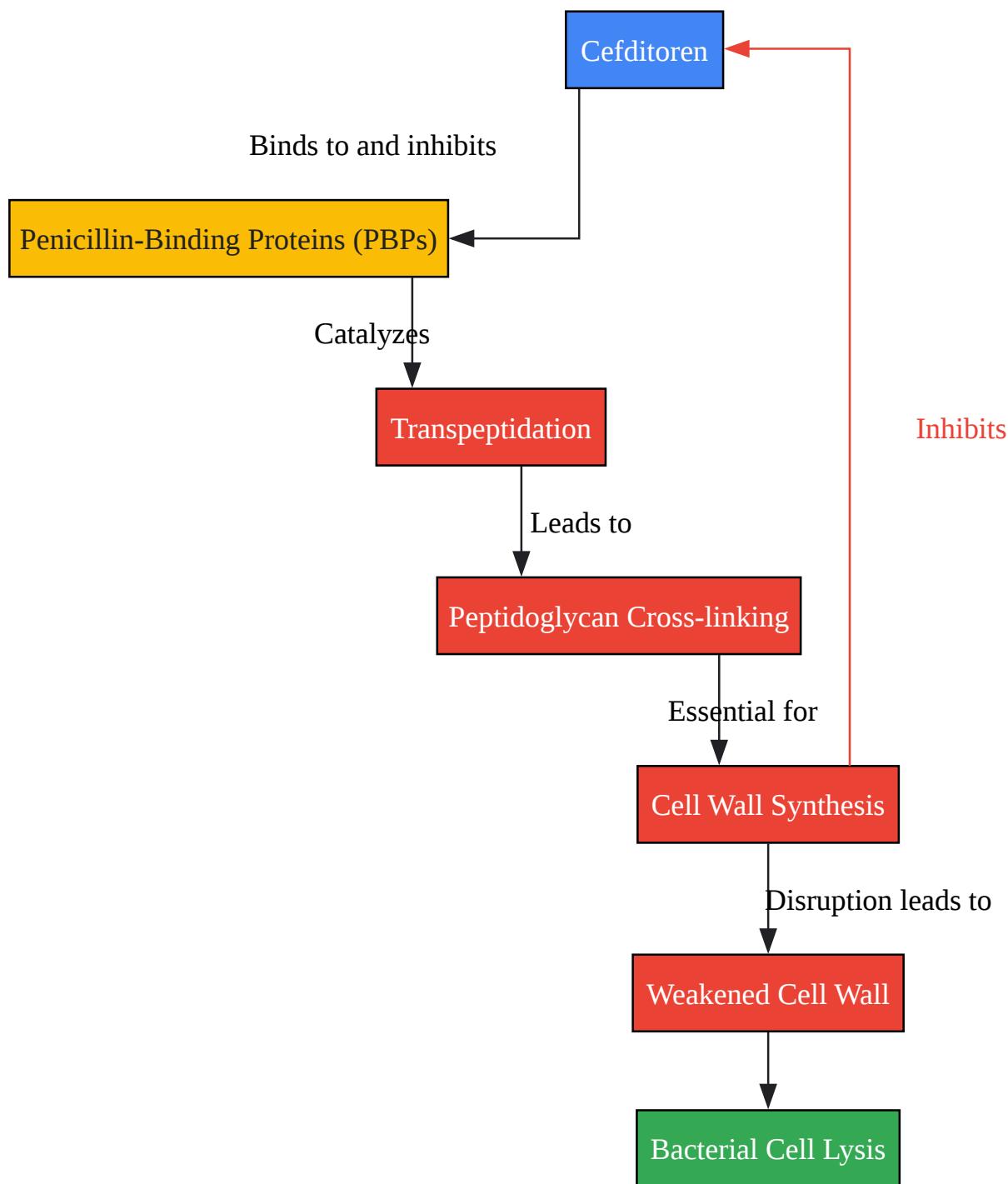
- Water
- Methanol

Procedure:

- Under an inert atmosphere, dissolve GCLE (48.7 g, 0.1 mol), sodium iodide (19.5 g, 0.13 mol), and triphenylphosphine (30.2 g, 0.115 mol) in a mixture of 500 mL of dichloromethane and water (3:1 v/v).
- Stir the reaction at 35 °C for 1.5 hours.
- Cool the mixture to 10 °C and adjust the pH to 9 with sodium hydroxide.
- Separate the organic layer containing the phosphorus ylide.
- In a separate flask, add the organic layer and cool to 3 °C.
- Add sodium gluconate (17.9 g, 0.04 mol) and 4-methyl-5-thiazole formaldehyde (31.8 g, 0.25 mol).
- Stir the reaction for 1 hour at 3 °C, then cool to -15 °C and stir for 3 hours.
- Warm the reaction to 0 °C and stir for an additional 2 hours.
- Quench the reaction with water and extract with dichloromethane.
- Concentrate the organic layer and recrystallize the product from methanol to obtain 7-phenylacetyl amido-3-[(Z)-2-(4-methyl-5-thiazole base) vinyl]-4-Cephalosporanic acid to methoxy benzyl ester.[\[11\]](#) The expected yield is approximately 52.6 g (93.7%) with a purity of 99.7%.[\[11\]](#)

Mechanism of Action of Cefditoren Pivoxil

Cefditoren pivoxil is a prodrug that is hydrolyzed by esterases in the gastrointestinal tract to its active form, cefditoren.[\[1\]](#)[\[2\]](#) Cefditoren exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[\[5\]](#)[\[10\]](#)

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Mechanism of action of Cefditoren.

The active cefditoren molecule binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[\[1\]](#)[\[2\]](#) By inhibiting

the transpeptidation process, cefditoren prevents the cross-linking of peptidoglycan chains, leading to a weakened bacterial cell wall and subsequent cell lysis and death.[1][5]

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